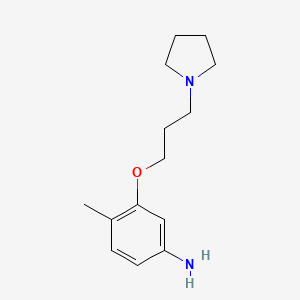
1,1'-Biphenyl, 2,3'-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,3’-dinitro- is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with nitro groups attached at the 2 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 2,3’-dinitro- can be synthesized through several methods. One common approach involves the nitration of biphenyl derivatives. For example, the nitration of 4,4’-dibromobiphenyl can yield 4,4’-dibromo-2,3’-dinitrobiphenyl . Another method involves the Suzuki cross-coupling reaction, which can be tailored to produce 2,3’-dinitro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,3’-dinitro- typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,3’-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives, such as 2,3’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,3’-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,3’-dinitro- involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’-dinitro-: Similar structure but with nitro groups at the 2 and 2’ positions.
1,1’-Biphenyl, 4,4’-dinitro-: Nitro groups at the 4 and 4’ positions.
1,1’,1’‘-(2’,4’-Dinitro-[1,1’-biphenyl]-2,4,6-triyl)tripiperidine: A more complex derivative with additional functional groups.
Uniqueness
1,1’-Biphenyl, 2,3’-dinitro- is unique due to the specific positioning of its nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to other biphenyl derivatives.
Propiedades
Número CAS |
7391-72-2 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
1-nitro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H |
Clave InChI |
FMHCZXFBIPODBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)


![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)





